molecular formula C19H18ClN5O B266043 N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

货号 B266043
分子量: 367.8 g/mol
InChI 键: WVLYGPOXEUFRSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide, also known as TPA023, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学研究应用

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has also been investigated as a potential treatment for alcohol withdrawal syndrome and as an adjunct therapy for opioid addiction.

作用机制

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide acts as a selective agonist of the α2 and α3 subtypes of the GABAA receptor, which are known to be involved in the regulation of anxiety and mood. Activation of these receptors by N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide leads to the inhibition of neuronal activity and the reduction of anxiety and depressive symptoms.
Biochemical and Physiological Effects:
N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce alcohol consumption and withdrawal symptoms in animal models. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been shown to have a favorable safety profile and does not produce the sedative and motor impairing effects associated with traditional benzodiazepines.

实验室实验的优点和局限性

One of the main advantages of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is its selectivity for the α2 and α3 subtypes of the GABAA receptor, which reduces the risk of adverse effects associated with non-selective benzodiazepines. N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has also been shown to have a favorable safety profile and does not produce the sedative and motor impairing effects associated with traditional benzodiazepines. One limitation of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is its limited availability and high cost, which may limit its use in some research applications.

未来方向

There are several potential future directions for research on N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to investigate the potential of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide as a treatment for opioid addiction and other substance use disorders. Further studies are also needed to better understand the mechanism of action and potential side effects of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide.

合成方法

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is synthesized by the reaction of 4-chlorophenylhydrazine with 2-phenylacetyl chloride in the presence of triethylamine to form the intermediate compound, which is then reacted with 2-aminopyrimidine to form N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide. The synthesis of N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been optimized to achieve high yields and purity, making it suitable for various research applications.

属性

产品名称

N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

分子式

C19H18ClN5O

分子量

367.8 g/mol

IUPAC 名称

N-[5-(4-chlorophenyl)-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C19H18ClN5O/c1-12(26)21-18-23-19-22-16(13-7-9-15(20)10-8-13)11-17(25(19)24-18)14-5-3-2-4-6-14/h2-10,16-17H,11H2,1H3,(H2,21,22,23,24,26)

InChI 键

WVLYGPOXEUFRSD-UHFFFAOYSA-N

手性 SMILES

CC(=O)NC1=NC2=NC(CC(N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

CC(=O)NC1=NC2=NC(CC(N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

规范 SMILES

CC(=O)NC1=NN2C(CC(NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。